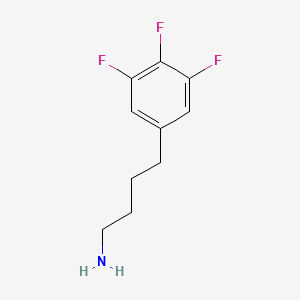

4-(3,4,5-Trifluorophenyl)butan-1-amine

Description

Contextualization of the Trifluorophenyl moiety in Bioactive Molecules

The incorporation of fluorine atoms into organic molecules is a widely used strategy in drug design to enhance a compound's pharmacological profile. The trifluorophenyl group, a phenyl ring substituted with three fluorine atoms, is particularly significant. The presence of the trifluoromethyl (-CF3) group, a component of this moiety, is known to profoundly influence the properties of bioactive molecules. mdpi.commdpi.com

Key effects of the trifluorophenyl moiety include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluorophenyl group resistant to metabolic degradation. This can increase the half-life of a drug molecule in the body. mdpi.com

Lipophilicity: Fluorination generally increases the lipophilicity (the ability to dissolve in fats and lipids) of a molecule. This property is crucial for its ability to cross cell membranes and the blood-brain barrier. mdpi.com

Binding Affinity: The strong electron-withdrawing nature of the fluorine atoms can alter the electronic distribution of the aromatic ring. This can lead to enhanced binding interactions with biological targets, such as proteins and enzymes. mdpi.com

Bioavailability: By improving metabolic stability and membrane permeability, the trifluorophenyl group can contribute to better oral bioavailability of a drug candidate. mdpi.com

Table 1: Influence of the Trifluorophenyl Moiety on Physicochemical Properties

| Property | Effect of Trifluorophenyl Group | Rationale |

| Metabolic Stability | Increased | High bond energy of the C-F bond resists enzymatic cleavage. mdpi.com |

| Lipophilicity | Increased | Fluorine atoms increase the molecule's nonpolar character. mdpi.com |

| Target Binding | Enhanced | Strong electron-withdrawing nature can improve electrostatic and hydrogen bonding interactions. mdpi.com |

| Permeability | Modulated | Increased lipophilicity can facilitate passage across biological membranes. mdpi.com |

Significance of the Butan-1-amine Chain in Molecular Architecture

The butan-1-amine portion of the molecule consists of a four-carbon aliphatic chain terminating in a primary amine group (-NH2). This structural element serves several important functions in molecular design.

Flexible Linker: In complex bioactive molecules, such as proteolysis targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs), alkyl chains like butylamine (B146782) are often used as linkers. researchgate.netaxispharm.com The linker connects a target-binding moiety to an effector molecule, and its length and flexibility are critical for achieving the correct spatial orientation for biological activity. researchgate.net

Synthetic Handle: The primary amine is a versatile functional group in organic synthesis. It is nucleophilic and can readily participate in a wide range of chemical reactions, such as amidation, alkylation, and reductive amination, allowing for the straightforward attachment of other molecular fragments. nih.gov

Table 2: Architectural Roles of the Butan-1-amine Chain

| Feature | Role in Molecular Architecture | Significance |

| Four-Carbon Chain | Acts as a flexible spacer or linker. | Influences the spatial relationship between different parts of a larger molecule, which can be critical for efficacy. researchgate.net |

| Aliphatic Nature | Contributes to the molecule's lipophilicity and van der Waals interactions. | Can affect properties like solubility, membrane permeability, and non-specific binding. nih.gov |

| Primary Amine Group | Serves as a basic center and a key point for chemical modification. | Can form ionic bonds and hydrogen bonds; enables covalent linkage to other molecules. nih.govnih.gov |

Role of 4-(3,4,5-Trifluorophenyl)butan-1-amine as a Synthetic Precursor and Building Block

Chemical compounds like this compound are classified as building blocks—relatively simple molecules that can be used in the synthesis of more complex structures. nih.govarctomsci.com The strategic value of this particular building block lies in its ability to introduce both a trifluorophenyl group and a reactive amine-terminated linker in a single step.

While specific, large-scale applications of this compound are not extensively documented in publicly available research, the importance of its core structure can be inferred from related compounds. For instance, the trifluorophenylbutanoic acid scaffold (a closely related structure) is a key intermediate in the synthesis of Sitagliptin, a widely used medication. researchgate.netresearchgate.netfigshare.com This highlights the pharmaceutical relevance of the trifluorophenylbutane framework.

As a synthetic precursor, this compound offers chemists a valuable tool for:

Lead Optimization: In drug discovery, medicinal chemists can incorporate this building block into a lead compound to assess the impact of the trifluorophenyl group on activity and pharmacokinetic properties. researchgate.net

Library Synthesis: The reactive amine allows for its use in combinatorial chemistry, where it can be reacted with a variety of other building blocks to rapidly generate a library of diverse compounds for biological screening. nih.gov

Development of Novel Molecules: The unique combination of a fluorinated aromatic ring and a flexible linker makes it an attractive starting material for creating novel chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science. nih.gov

The synthesis and application of such fluorinated building blocks are a cornerstone of modern chemical research, enabling the construction of functional molecules with precisely tailored properties. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

4-(3,4,5-trifluorophenyl)butan-1-amine |

InChI |

InChI=1S/C10H12F3N/c11-8-5-7(3-1-2-4-14)6-9(12)10(8)13/h5-6H,1-4,14H2 |

InChI Key |

OKJZZILSRNWJRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CCCCN |

Origin of Product |

United States |

Derivatization and Functionalization of 4 3,4,5 Trifluorophenyl Butan 1 Amine

Amine Group Modifications

The primary amine of 4-(3,4,5-Trifluorophenyl)butan-1-amine serves as a key nucleophilic handle for a variety of covalent modifications. These reactions allow for the introduction of diverse functional groups, significantly altering the molecule's physicochemical properties.

Amidation and Peptide Coupling

The formation of an amide bond is one of the most fundamental transformations of primary amines. This reaction can be achieved by coupling the amine with carboxylic acids under various conditions. Modern catalytic methods are often employed to facilitate this transformation efficiently. For instance, direct amidation can be catalyzed by Lewis acids such as boronic acids or titanium-based reagents, which activate the carboxylic acid for nucleophilic attack. nih.govresearchgate.netresearchgate.net The use of (3,4,5-Trifluorophenyl)boronic acid as a catalyst is particularly effective for dehydrative condensation between carboxylic acids and amines. researchgate.net

Standard peptide coupling reagents are also highly effective. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator such as N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) facilitate the formation of an active ester from the carboxylic acid, which then readily reacts with the amine to form a stable amide linkage. researchgate.net This methodology is broadly applicable and tolerates a wide range of functional groups on the carboxylic acid coupling partner.

| Coupling Partner (Carboxylic Acid) | Coupling Reagent/Catalyst | Product (Amide) |

| Acetic Acid | EDC/HOBt | N-(4-(3,4,5-trifluorophenyl)butyl)acetamide |

| Benzoic Acid | TiF4 | N-(4-(3,4,5-trifluorophenyl)butyl)benzamide |

| Phenylacetic Acid | (3,4,5-Trifluorophenyl)boronic acid | 2-phenyl-N-(4-(3,4,5-trifluorophenyl)butyl)acetamide |

| N-Boc-glycine | HATU/DIPEA | tert-butyl (2-oxo-2-((4-(3,4,5-trifluorophenyl)butyl)amino)ethyl)carbamate |

Alkylation and Acylation Reactions

The nucleophilicity of the amine group allows for straightforward alkylation and acylation reactions. N-alkylation can be achieved by reacting the amine with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to scavenge the resulting acid. nih.gov Reductive amination, another powerful method, involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride) to yield the alkylated amine.

Acylation is readily accomplished using acylating agents like acid chlorides or anhydrides in the presence of a base such as triethylamine (B128534) or pyridine. iu.edu This reaction is typically fast and high-yielding, providing a direct route to amides. These derivatization techniques are fundamental in modifying the amine's basicity and lipophilicity. iu.edunih.gov

| Reagent | Reaction Type | Product |

| Methyl Iodide | Alkylation | N-methyl-4-(3,4,5-trifluorophenyl)butan-1-amine |

| Benzyl Bromide | Alkylation | N-benzyl-4-(3,4,5-trifluorophenyl)butan-1-amine |

| Acetyl Chloride | Acylation | N-(4-(3,4,5-trifluorophenyl)butyl)acetamide |

| Trifluoroacetic Anhydride (B1165640) | Acylation | 2,2,2-trifluoro-N-(4-(3,4,5-trifluorophenyl)butyl)acetamide |

Heterocyclic Ring Formation Involving the Amine

The primary amine functionality is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The specific ring system formed depends on the reaction partner. For example, condensation with 1,4-dicarbonyl compounds in a Paal-Knorr synthesis would yield N-substituted pyrroles. Reaction with β-dicarbonyl compounds can lead to the formation of enamines, which can be precursors to dihydropyridines or other related heterocycles.

Furthermore, the amine can be transformed into other functional groups that facilitate cyclization. For instance, conversion of the amine to an azide (B81097) or a hydrazone allows for participation in cycloaddition reactions or condensation-cyclization cascades to form triazoles, pyrazoles, or pyridazines. nih.gov The specific strategy depends on the desired heterocyclic target, highlighting the amine's role as a linchpin for complex molecular construction. nih.gov

Modifications of the Trifluorophenyl Ring

The 3,4,5-trifluorophenyl ring is significantly electron-deficient due to the inductive effect of the three fluorine atoms. This electronic nature dictates its reactivity, making it a substrate for specialized functionalization reactions rather than classical electrophilic aromatic substitution.

Late-Stage Functionalization (e.g., Halogenation, Nitration, Sulfonation)

Late-stage functionalization (LSF) aims to introduce new functional groups into a complex molecule at a late step in the synthesis, which is a powerful strategy in medicinal chemistry. nih.govnih.gov For the trifluorophenyl ring, classical electrophilic aromatic substitution reactions like nitration or halogenation are challenging due to the strong deactivating effect of the fluorine atoms. However, under forcing conditions (e.g., strong acid mixtures), such reactions may proceed. The regiochemical outcome would be directed by the existing fluorine substituents, likely favoring substitution at the C2 or C6 positions.

More contemporary LSF methods rely on C-H activation. Transition-metal-catalyzed C-H functionalization could enable the introduction of various groups onto the aromatic ring. For example, palladium-catalyzed C-H borylation or direct arylation could install new carbon-carbon or carbon-heteroatom bonds at the less sterically hindered C2 and C6 positions of the ring. berkeley.edu

Metal-Catalyzed Cross-Coupling at Aryl Position (Post-Synthesis)

While C-H activation is one route, the activation of C-F bonds for cross-coupling reactions represents another advanced strategy for modifying the trifluorophenyl ring. Although C-F bonds are strong, they can be activated by low-valent transition metal catalysts, particularly those based on nickel or palladium with specialized ligands. researchgate.netciac.jl.cn

This approach could enable Suzuki-Miyaura (coupling with boronic acids), Buchwald-Hartwig (coupling with amines), or Sonogashira (coupling with terminal alkynes) reactions. mit.edunih.gov Such transformations would replace one of the fluorine atoms with a new substituent. The reactivity of the C-F bonds would likely vary based on their position, with the fluorine at C4 potentially being more susceptible to nucleophilic aromatic substitution-type pathways, while C-F activation at C3/C5 might also be achievable under specific catalytic conditions. These methods provide powerful tools for postsynthetic modification of the aromatic core.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product (Substitution at C4) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)2 / SPhos | 4-(3,5-difluoro-[1,1'-biphenyl]-4-yl)butan-1-amine |

| Buchwald-Hartwig | Aniline | NiCl2(dme) / dcype | 4-(3,5-difluoro-4-(phenylamino)phenyl)butan-1-amine |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI | 4-(3,5-difluoro-4-(phenylethynyl)phenyl)butan-1-amine |

Strategic Incorporation into Complex Molecular Architectures

The strategic derivatization of this compound and its analogues serves as a critical gateway to a diverse array of complex molecular architectures with significant applications in medicinal chemistry. The trifluorophenyl moiety imparts unique electronic properties and can enhance metabolic stability and binding affinity of the parent molecule. This section explores the synthetic pathways to transform this versatile building block into sophisticated structures such as β-amino acid derivatives and fused heterocyclic systems.

Formation of β-Amino Acid Derivatives and Analogues

While direct conversion of this compound to a β-amino acid is a challenging transformation, the synthesis of structurally related β-amino acids, such as (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, has been extensively documented. These synthetic efforts are largely driven by the pursuit of potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.

One prominent synthetic approach to a trifluorophenyl-containing β-amino acid involves a multi-step sequence starting from L-methionine. This chiral pool approach ensures the desired stereochemistry in the final product. The synthesis proceeds through the formation of a chiral aziridine, followed by a crucial ring-opening step with a trifluorophenyl magnesium bromide reagent. Subsequent hydrolysis and oxidation steps yield the target β-amino acid. figshare.com

Another efficient method for the synthesis of fluorinated β-amino acid enantiomers is through lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts. nih.gov This enzymatic resolution provides access to enantiomerically pure β-amino acids, which are valuable building blocks for pharmaceuticals. nih.gov The table below summarizes key aspects of a synthetic route to a related β-amino acid.

| Step | Reaction | Key Reagents | Outcome |

| 1 | Amino protection, reduction, hydroxyl derivation, and cyclization of L-methionine | - | Formation of a chiral aziridine |

| 2 | Ring opening of the aziridine | 2,4,5-trifluoro-phenyl magnesium bromide | Introduction of the trifluorophenyl group |

| 3 | Hydrolysis of the methylthiomethyl group | - | Formation of a β-amino alcohol |

| 4 | Oxidation | - | Yields the target β-amino acid |

This table illustrates a synthetic pathway to a trifluorophenyl-substituted β-amino acid, a structural analogue of a derivative of this compound.

Fusion with Heterocyclic Ring Systems (e.g., Triazolopiperazines, Diazepanes)

The amine functionality of this compound and its corresponding β-amino acid derivatives is a key handle for their incorporation into various heterocyclic scaffolds. This has been notably exploited in the development of DPP-4 inhibitors, where the trifluorophenylbutanamine moiety is frequently coupled with heterocyclic cores like triazolopiperazines and diazepanes.

The synthesis of such fused systems typically involves the coupling of the β-amino acid derivative with a pre-functionalized heterocyclic core. For instance, (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key intermediate in the synthesis of Sitagliptin, a potent DPP-4 inhibitor. In this synthesis, the amino group of the β-amino acid is coupled with a triazolopiperazine scaffold. sigmaaldrich.com

Furthermore, research has explored the replacement of the triazolopiperazine ring with other heterocyclic systems to modulate the pharmacological properties of the resulting compounds. One such example is the fusion with a 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one (B11721952) moiety. This modification resulted in a potent and selective DPP-4 inhibitor, highlighting the versatility of the trifluorophenylbutanamine scaffold in generating diverse and pharmacologically active molecules. nih.govresearchgate.net

The following table presents data on the inhibitory activity of compounds resulting from the fusion of a trifluorophenylbutanamine derivative with different heterocyclic systems.

| Heterocyclic System | Compound | Target | IC50 (nM) |

| Triazolopiperazine | Sitagliptin | DPP-4 | 18 |

| 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one | (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one | DPP-4 | 2.6 |

This table showcases the impact of the heterocyclic ring system on the inhibitory potency of the final compound, where the trifluorophenylbutanamine moiety is a constant feature.

Structure Activity Relationship Sar Studies of 4 3,4,5 Trifluorophenyl Butan 1 Amine Derived Scaffolds

Conformational Analysis and Bioactive Conformations

The biological activity of ligands is intrinsically linked to their ability to adopt a specific three-dimensional orientation, or bioactive conformation, that is complementary to the target's binding site. For inhibitors derived from the 4-(3,4,5-trifluorophenyl)butan-1-amine scaffold, the bioactive conformation has been extensively characterized through co-crystal structures with target enzymes like DPP-4.

When bound to DPP-4, derivatives such as Sitagliptin adopt a distinct conformation where the trifluorophenyl moiety and the butan-1-amine linker are precisely oriented to engage different subsites of the enzyme's active site. researchgate.net Molecular modeling and NMR studies on related analogs, such as β-amino-N-acylhydrazones, indicate the presence of conformational isomers (e.g., s-cis and s-trans) in solution. rsc.org The ability of the molecule to adopt the correct low-energy conformation to fit within the biophase is a critical determinant of its inhibitory activity. rsc.org For instance, N-methylation of an amide within a related scaffold was shown to induce a "hairpin-like" conformation, which was unfavorable for DPP-4 binding compared to the more linear conformation of the non-methylated analog. rsc.org This highlights that while the butan-1-amine linker provides flexibility, this flexibility must be constrained in a way that favors the specific orientation required for optimal target engagement.

Impact of Trifluorophenyl Substitution Pattern on Binding Interactions

The trifluorophenyl group is a critical pharmacophore for this class of inhibitors, primarily responsible for anchoring the ligand in a hydrophobic pocket of the target enzyme. In DPP-4, this is known as the S1 subsite. nih.govnih.gov The fluorine atoms significantly enhance the binding affinity through favorable hydrophobic and, potentially, halogen-bonding interactions.

SAR studies have demonstrated that the degree and pattern of fluorination on the phenyl ring directly correlate with inhibitory potency. For example, trifluorophenyl analogs have been found to possess higher potency against DPP-4 than their corresponding difluorophenyl counterparts. nih.gov The 2,4,5-trifluoro substitution pattern, in particular, has proven to be highly effective. This group becomes deeply embedded in the hydrophobic S1 pocket, which is lined with aromatic and aliphatic residues such as Tyr547, Tyr631, Val656, Trp659, Tyr662, and Tyr666. nih.govnih.govmdpi.com The interaction between the electron-rich aromatic ring of the inhibitor and the tyrosine residues in the pocket is a key contributor to binding affinity. nih.gov The substitution pattern is therefore crucial for optimizing these hydrophobic interactions and ensuring a tight fit within the S1 pocket.

Role of the Butan-1-amine Linker Length and Flexibility in Ligand-Target Recognition

The butan-1-amine linker serves a dual purpose: it provides the necessary spacing and orientation to position the terminal functional groups correctly, and its primary amine group forms critical ionic and hydrogen bond interactions with the target. This linker connects the phenyl ring (binding in the S1 pocket) to other parts of the molecule that interact with the S2 and adjacent subsites of the enzyme.

The primary amino group of the butan-1-amine chain is essential for activity, forming a key salt bridge with two glutamate (B1630785) residues (Glu205 and Glu206) in the S2 pocket of DPP-4. nih.govnih.gov It also typically forms a hydrogen bond with the hydroxyl group of Tyr662. nih.govnih.gov The length of the linker is precisely tuned to facilitate these interactions. Studies on analogs have shown that deviations from the optimal four-carbon (butan) chain length lead to a significant loss of potency. For instance, a SAR study on novel 1,2,3-triazole analogs of Sitagliptin revealed that derivatives with a butan-2-amine backbone had significantly higher DPP-4 inhibitory activity than those with a shorter propan-2-amine backbone. researchgate.net This demonstrates that the specific length of the butyl chain is critical for spanning the distance between the S1 and S2 pockets effectively.

Table 1: Effect of Linker Length on DPP-4 Inhibition Data synthesized from qualitative descriptions in the literature.

| Compound Series | Linker | Relative Bioactivity | Rationale |

|---|---|---|---|

| Sitagliptin Analog A | Butan-amine | High | Optimal length to bridge S1 and S2 pockets, allowing key interactions of the amino group. researchgate.net |

Influence of Stereochemistry on Biological Activity

The this compound scaffold contains a chiral center at the carbon atom bearing the amino group (the β-carbon relative to the phenyl ring). The stereochemistry at this center has a profound impact on biological activity, with enzymes typically showing a strong preference for one enantiomer over the other.

For DPP-4 inhibitors based on this scaffold, the (R)-configuration is consistently the more active enantiomer, known as the eutomer. rsc.org The (S)-enantiomer, or distomer, is significantly less potent. Molecular docking studies confirm that the (R)-enantiomer can reproduce the key interactions of established inhibitors like Sitagliptin within the DPP-4 active site, whereas the (S)-enantiomer adopts a different, less favorable orientation. rsc.orgrsc.org This stereochemical preference underscores the highly specific, three-dimensional nature of the ligand-enzyme interaction. The precise spatial arrangement of the amino group, dictated by the (R)-configuration, is necessary to achieve optimal salt bridge and hydrogen bonding interactions with Glu205, Glu206, and Tyr662. rsc.org

Table 2: Influence of Stereochemistry on DPP-4 Inhibition Data synthesized from qualitative descriptions in the literature.

| Compound | Stereochemistry | Relative Potency | Reason for Difference |

|---|---|---|---|

| Sitagliptin Analog | (R)-enantiomer | Potent (Eutomer) | Correct spatial orientation of the amino group for optimal interaction with S2 pocket residues (Glu205, Glu206). rsc.org |

Mapping of Binding Pockets (e.g., S1 Hydrophobic Pocket Interactions) through Structural Variations

Systematic structural variations of the this compound scaffold have been instrumental in mapping the topology and chemical nature of the enzyme's binding pockets. By observing how changes in the ligand's structure affect its binding affinity and inhibitory activity, researchers can infer the specific interactions that drive recognition.

S1 Hydrophobic Pocket: The S1 pocket is definitively mapped as the binding site for the trifluorophenyl group. nih.govnih.gov The high potency of analogs with this group confirms the pocket's hydrophobic nature. The preference for trifluorinated over difluorinated or non-fluorinated rings indicates that the pocket can accommodate these substitutions and that they contribute favorably to binding energy. nih.gov This pocket is primarily shaped by non-polar and aromatic residues, including Tyr631, Val656, Trp659, Tyr662, and Tyr666. nih.govmdpi.com

S2 Pocket: The S2 pocket is characterized by the presence of the negatively charged residues Glu205 and Glu206. nih.govmdpi.com The absolute requirement of a basic primary or secondary amine on the linker for high potency maps this region as the primary interaction site for this functional group. nih.gov The stereochemical requirement further refines the understanding of this pocket's specific geometry.

By integrating data from these structural variations, a comprehensive model of the ligand-target interaction emerges, guiding the rational design of new, more effective inhibitors.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations could be used to determine the electronic properties of 4-(3,4,5-Trifluorophenyl)butan-1-amine. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. Such calculations would provide insights into the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. At present, no specific studies detailing these quantum chemical calculations for this compound have been published.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical step in rational drug design.

For this compound, molecular docking simulations would be instrumental in predicting how it binds to a specific biological target, such as a receptor or enzyme. These simulations would yield information on the most likely binding poses and an estimation of the binding affinity, often expressed as a docking score or binding energy. No such predictive studies for this specific compound are currently available in the literature.

Following the prediction of a binding mode, a detailed analysis of the interactions between the ligand and the protein's active site residues can be performed. This would involve identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the complex. For this compound, this would involve the amine group potentially forming hydrogen bonds and the trifluorophenyl ring engaging in hydrophobic or halogen bonding interactions. However, without specific docking studies, this analysis remains hypothetical.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes of a molecule over time and the stability of ligand-protein complexes. An MD simulation of this compound, either in solution or bound to a target, would reveal its conformational preferences and the stability of its interactions. This information is crucial for understanding the dynamic nature of molecular recognition. No published molecular dynamics simulation studies were found for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.

To develop a QSAR model, a dataset of structurally related compounds with known biological activities is required. If this compound were part of a series of analogs tested for a specific biological activity, a QSAR model could be developed to predict the activity of new, untested compounds. This would involve calculating various molecular descriptors for each compound and using statistical methods to find a correlation with their activity. There are no QSAR studies in the available literature that include this compound.

Identification of Physicochemical Descriptors Correlating with Activity

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to identifying the key physicochemical properties of a molecule that govern its biological activity. For a series of compounds related to this compound, a QSAR model would aim to establish a mathematical correlation between molecular descriptors and a measured biological endpoint, such as receptor binding affinity or enzyme inhibition.

While specific QSAR studies on this compound are not extensively documented in publicly available literature, we can extrapolate the likely important descriptors based on studies of structurally similar fluorinated compounds and phenylalkylamines. For instance, in a QSAR study of trifluoromethylated pyrroles with antimicrobial activity, various electronic, steric, and lipophilic descriptors were found to be crucial for their biological function. nih.gov

For this compound and its analogs, the following physicochemical descriptors would be of primary interest in a QSAR analysis:

Lipophilicity (logP): The trifluorophenyl group significantly increases the lipophilicity of the molecule. This property is critical for its ability to cross cell membranes, including the blood-brain barrier, which is often a prerequisite for CNS-active drugs. lifechemicals.comresearchgate.net The optimal logP value is a key determinant of both pharmacokinetic and pharmacodynamic properties.

Electronic Properties: The three fluorine atoms on the phenyl ring are strongly electron-withdrawing, which significantly alters the electron distribution of the aromatic ring. Descriptors such as dipole moment, partial atomic charges, and HOMO/LUMO energies would be important. jmaterenvironsci.com These electronic features can influence cation-π interactions with aromatic residues in a receptor binding pocket.

Molecular Shape and Steric Descriptors: The size and shape of the molecule, described by descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft or STERIMOL parameters), are critical for achieving a complementary fit within a receptor's binding site. nih.gov

A hypothetical QSAR study on a series of analogs of this compound might reveal that a combination of high lipophilicity, a specific range of dipole moment, and a certain molecular volume are correlated with optimal activity at a particular biological target.

Table 1: Key Physicochemical Descriptors for QSAR Analysis

| Descriptor Class | Specific Descriptors | Relevance to this compound |

|---|---|---|

| Lipophilicity | logP, logD | Blood-brain barrier penetration, membrane permeability, and hydrophobic interactions with the target. |

| Electronic | Dipole moment, HOMO/LUMO energies, partial atomic charges | Receptor-ligand interactions, particularly electrostatic and cation-π interactions. |

| Steric | Molecular weight, molecular volume, surface area, ovality | Complementarity with the binding site of the biological target. |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular shape, branching, and flexibility. |

De Novo Design Approaches Incorporating the Trifluorophenylbutan-1-amine Moiety

De novo design is a computational strategy that aims to build novel molecular structures from scratch or by combining smaller molecular fragments, with the goal of creating compounds that have a high affinity and selectivity for a specific biological target. The this compound moiety can serve as a valuable scaffold or building block in such design approaches, particularly for targets where interactions with a fluorinated aromatic ring are known to be beneficial.

One potential application of de novo design incorporating this moiety is in the development of ligands for G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that are important drug targets. nih.govacs.org Computational programs can be used to "grow" new molecules within the binding pocket of a GPCR, starting with a fragment like the trifluorophenyl group of this compound. The software would then explore different ways to add atoms and functional groups to this starting fragment, optimizing the interactions with the receptor at each step.

For example, a de novo design workflow could involve:

Scaffold Selection: The this compound structure is chosen as the starting point. The trifluorophenyl group can act as a key anchor in a hydrophobic pocket of the target receptor.

Fragment Linking or Growing: New chemical fragments are computationally added to the butan-1-amine portion of the scaffold. This could involve extending the alkyl chain, adding cyclic structures, or introducing other functional groups to explore interactions with different subpockets of the receptor.

Scoring and Ranking: Each newly designed molecule is evaluated using a scoring function that estimates its binding affinity for the target. The top-scoring molecules are then prioritized for synthesis and experimental testing.

The unique electronic properties of the trifluorophenyl group can be exploited in de novo design to create ligands with improved metabolic stability and enhanced binding affinity.

Virtual Screening and Ligand-Based Drug Design (without clinical outcomes)

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Ligand-based drug design, on the other hand, relies on the knowledge of other molecules that bind to the biological target of interest. nih.gov Both approaches can be effectively applied to discover novel compounds based on the structural features of this compound.

In a virtual screening campaign, a library of millions of compounds can be screened against a 3D model of a biological target (structure-based virtual screening) or compared to a known active ligand like this compound (ligand-based virtual screening). For CNS targets, it is common to pre-filter compound libraries based on physicochemical properties that favor blood-brain barrier penetration, such as appropriate molecular weight, logP, and polar surface area. lifechemicals.com

A typical ligand-based virtual screening workflow using this compound as a template could involve:

Pharmacophore Modeling: A 3D pharmacophore model is generated based on the key chemical features of this compound that are thought to be essential for its biological activity. This model would likely include a hydrophobic aromatic feature for the trifluorophenyl ring and a positive ionizable feature for the amine group.

Database Searching: Large chemical databases are then searched for molecules that match this pharmacophore model.

Filtering and Ranking: The identified "hits" are then filtered based on other criteria, such as drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The remaining compounds are ranked based on their similarity to the original template or by using more sophisticated scoring functions.

Ligand-based drug design can also involve the creation of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). These models can be used to predict the activity of new, unsynthesized compounds based on their 3D structural and electrostatic similarity to a set of known active molecules. For a series of analogs of this compound, a 3D-QSAR model could provide a visual representation of the regions in space where steric bulk or certain electrostatic properties are favorable or unfavorable for activity, thus guiding the design of more potent compounds. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Mechanistic Investigations of 4 3,4,5 Trifluorophenyl Butan 1 Amine Analogues in Vitro Studies

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Dipeptidyl Peptidase IV Inhibition)

Analogues of 4-(3,4,5-Trifluorophenyl)butan-1-amine are frequently designed as inhibitors of specific enzymes. A primary target for this class of compounds is Dipeptidyl Peptidase IV (DPP-4), a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). oatext.com The inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin (B600854) secretion in a glucose-dependent manner. oatext.com

In vitro kinetic studies are performed to characterize the nature of this inhibition. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. By analyzing the data, researchers can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For many DPP-4 inhibitors derived from this scaffold, the mechanism is competitive, meaning the inhibitor binds to the active site of the enzyme and directly competes with the natural substrate. researchgate.net DPP-4 is known to cleave dipeptides from the N-terminus of polypeptides where the second amino acid is proline or alanine. oatext.com

Binding Affinity Determinations using Biochemical Assays (e.g., IC50, Ki values)

The potency of an inhibitor is quantified by its binding affinity for the target enzyme. This is commonly determined through biochemical assays that measure parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. researchgate.net

A lower IC50 value indicates a more potent inhibitor. For example, (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govacs.orgenamine.nettriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, a well-known DPP-4 inhibitor, demonstrates a potent IC50 of 18 nM. acs.org Further molecular modifications, such as replacing the triazolopiperazine ring with a 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one (B11721952) moiety, have led to even more potent inhibitors with IC50 values as low as 2.6 nM. nih.govresearchgate.net The Ki value is a more absolute measure of binding affinity, representing the dissociation constant of the enzyme-inhibitor complex. researchgate.net

Table 1: In Vitro DPP-4 Inhibition for Selected Analogues

| Compound Name | Modification | IC50 (nM) |

|---|---|---|

| (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govacs.orgenamine.nettriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine | Triazolopiperazine ring | 18 acs.org |

| (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one | 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one ring | 2.6 nih.govresearchgate.net |

Target Selectivity Profiling against Related Enzymes or Receptors

For a drug candidate to be successful, it must not only be potent but also selective for its intended target. Off-target activity can lead to undesirable side effects. Therefore, analogues of this compound are profiled against a panel of related enzymes or receptors. For DPP-4 inhibitors, this panel typically includes other dipeptidyl peptidases, such as DPP-8 and DPP-9, which share structural homology with DPP-4. nih.gov

For instance, certain 4-(2,4,5-trifluorophenyl)butane-1,3-diamine derivatives were specifically evaluated for their selectivity over DPP-8 and DPP-9 to ensure their inhibitory action is focused on DPP-4. nih.gov The compound (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govacs.orgenamine.nettriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine was found to have excellent selectivity over other proline-selective peptidases. acs.org High selectivity is a key characteristic that minimizes the risk of mechanism-based toxicities.

Crystallographic and Spectroscopic Studies of Ligand-Target Complexes (e.g., X-ray Crystallography)

To understand the molecular basis of inhibitor potency and selectivity, high-resolution structural techniques like X-ray crystallography are employed. These studies provide a three-dimensional view of how the inhibitor binds to the active site of the target enzyme. nih.gov

Crystal structures of DPP-4 in complex with trifluorophenyl-containing inhibitors have revealed key binding interactions. nih.govacs.org These structures show how the trifluorophenyl group occupies specific pockets within the enzyme's active site. For example, the crystal structure of a 4-(2,4,5-trifluorophenyl)butane-1,3-diamine analogue (compound 21r) bound to DPP-4 showed that its trifluoromethyl group was directed toward a different subpocket than that occupied by the trifluoromethyl group of another well-known inhibitor, sitagliptin. nih.gov This detailed structural information is invaluable for the rational design of new, more potent, and selective inhibitors. nih.gov

Cellular Uptake and Intracellular Distribution in In Vitro Systems

For an inhibitor to be effective against an intracellular target, it must be able to cross the cell membrane and reach its site of action. In vitro cellular uptake studies are used to assess this property. These experiments typically involve incubating cultured cells, such as Chinese hamster ovary (CHO-K1) or Caco-2 cells, with the test compound and then measuring the intracellular concentration over time. researchgate.netnih.gov

Metabolism of Trifluorophenylbutan-1-amine Derivatives In Vitro (e.g., Microsomal Stability, Metabolite Identification)

The metabolic stability of a drug candidate is a critical parameter that influences its half-life and bioavailability in vivo. nuvisan.com In vitro metabolism studies are conducted early in the drug discovery process to predict how a compound will be metabolized in the body. nih.gov The most common system for these studies involves using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govnih.gov

In a typical microsomal stability assay, the compound is incubated with liver microsomes (from humans or other species) and necessary cofactors like NADPH. nih.govfrontiersin.org The disappearance of the parent compound is monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov From this data, key pharmacokinetic parameters such as the metabolic half-life (t1/2) and intrinsic clearance (CLint) can be calculated. nuvisan.com For example, a series of triazole compounds based on this scaffold underwent liver microsome stability tests which revealed undesirable pharmacokinetic profiles, prompting further chemical modification. nih.gov Subsequent LC-MS/MS analysis can also be used to identify the major metabolites formed, providing insight into the metabolic pathways and potential sites of biotransformation on the molecule. frontiersin.org

Table 2: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govacs.orgenamine.nettriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine |

| (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one |

| Dipeptidyl Peptidase IV |

| Glucagon-like peptide-1 |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are fundamental for assessing the purity of 4-(3,4,5-Trifluorophenyl)butan-1-amine and for separating its enantiomers to determine enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of synthesized this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized for the analysis of amines and related compounds. researchgate.net In a typical setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water containing additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. google.com

The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Method validation according to ICH guidelines is crucial to ensure linearity, accuracy, and precision. iomcworld.org

Table 1: Illustrative RP-HPLC Conditions for Analysis of Aromatic Amines

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size (e.g., 4.6 x 250 mm) google.com |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.05% TFA google.com |

| Flow Rate | 1.0 mL/min iomcworld.org |

| Detection | UV at 214 nm iomcworld.org or Photodiode Array (PDA) |

| Injection Volume | 5-50 µL iomcworld.orgepa.gov |

| Column Temperature | 30-40 °C researchgate.netiomcworld.org |

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile compounds. However, primary amines like this compound can exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and tendency to interact with the stationary phase. nih.gov To overcome this, derivatization is often required to make the analyte more volatile and less polar.

Common derivatizing agents for amines include fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a less polar amide. nih.gov The analysis is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govnih.gov

Table 2: General GC Conditions for Derivatized Amine Analysis

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) nih.gov |

| Column | Capillary column (e.g., DB-5ms, Rtx-1MS) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Temperature Program | Ramped oven temperature to ensure separation |

Since this compound possesses a chiral center at the butan-1-amine backbone, separating its enantiomers is crucial, especially in pharmaceutical contexts where stereoisomers can have different biological activities. Chiral HPLC is the predominant method for this purpose. yakhak.org

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely and successfully used for the resolution of chiral amines. yakhak.orgresearchgate.net The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol). researchgate.net The separation performance is evaluated by the resolution factor (Rs) between the two enantiomeric peaks. researchgate.net

Table 3: Typical Chiral HPLC Conditions for Amine Resolution

| Parameter | Condition |

|---|---|

| Column (CSP) | Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD-H) yakhak.org |

| Mobile Phase | Hexane/Isopropanol mixture researchgate.net |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 254 nm) |

| Column Temperature | Ambient |

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule. rsc.org

¹H NMR: The proton NMR spectrum is used to identify the types of hydrogen atoms and their connectivity. For this compound, one would expect distinct signals for the aromatic protons, the protons on the butyl chain, and the amine (-NH₂) protons. The aromatic region would show a characteristic pattern for the 3,4,5-trifluorophenyl group. The aliphatic protons would appear as multiplets due to spin-spin coupling with adjacent protons. researchgate.net The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. mdpi.com The spectrum would show signals for the carbons in the trifluorophenyl ring, with their chemical shifts and coupling to fluorine atoms (C-F coupling) being highly characteristic. Signals for the four distinct carbons of the butylamine (B146782) chain would also be present in the aliphatic region of the spectrum. mdpi.com

¹⁹F NMR: Given the three fluorine atoms, ¹⁹F NMR is a particularly sensitive and informative technique. wikipedia.org The 3,4,5-trifluoro substitution pattern would result in two distinct signals in the ¹⁹F NMR spectrum: one for the fluorine at the 4-position and another for the two equivalent fluorines at the 3- and 5-positions. The chemical shifts are highly sensitive to the electronic environment. alfa-chemistry.com For a 3,4,5-trifluorophenyl group, the fluorine atoms typically appear in a specific region of the spectrum, and their coupling patterns provide further structural confirmation. rsc.org

Table 4: Predicted NMR Signals for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) Range | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 6.5 - 7.5 | Multiplet | Aromatic protons on the trifluorophenyl ring. rsc.org |

| 2.5 - 3.0 | Multiplet | -CH₂- attached to the aromatic ring and -CH₂-NH₂. | |

| 1.5 - 2.0 | Multiplet | Central -CH₂-CH₂- protons of the butyl chain. | |

| 1.0 - 1.5 | Broad Singlet | -NH₂ protons (can exchange with solvent). | |

| ¹³C | 100 - 155 | Multiplets (due to C-F coupling) | Aromatic carbons. The carbons bonded to fluorine will show large coupling constants. rsc.org |

| 20 - 50 | Singlets | Aliphatic carbons of the butyl chain. |

| ¹⁹F | -110 to -170 | Multiplets | Two signals expected for the F at C4 and the two equivalent F atoms at C3 and C5. wikipedia.org |

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.

MS: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would primarily show the protonated molecule [M+H]⁺. The accurate mass of this ion can be used to confirm the elemental formula (C₁₀H₁₂F₃N).

MS/MS: Tandem mass spectrometry provides further structural proof by analyzing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). For aliphatic amines, a characteristic fragmentation is the alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which would result in a prominent fragment ion. libretexts.orglibretexts.org Other fragmentations would involve the loss of small neutral molecules or cleavage along the butyl chain and the aromatic ring. Analyzing these fragments helps to piece together the molecular structure. researchgate.net

Table 5: Expected Mass Spectrometry Data for this compound

| Technique | Expected Observation | Information Gained |

|---|---|---|

| High-Resolution MS (HRMS) | [M+H]⁺ ion with m/z corresponding to C₁₀H₁₃F₃N⁺ | Confirms molecular formula. |

| MS/MS (Fragmentation of [M+H]⁺) | Loss of NH₃ (ammonia). | Characteristic of primary amines. |

| Alpha-cleavage resulting in a CH₂=NH₂⁺ fragment (m/z 30.03). libretexts.org | Confirms the primary amine at the terminus of the butyl chain. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to its primary amine, alkyl chain, and trifluorinated aromatic ring.

As a primary amine, the molecule is expected to show two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. openstax.org The presence of two bands in this region is a clear indicator of the -NH₂ group. orgchemboulder.comspectroscopyonline.com Additionally, a characteristic N-H bending (scissoring) vibration is expected between 1650 and 1580 cm⁻¹. orgchemboulder.com A broad absorption due to N-H wagging may also be observed in the 910-665 cm⁻¹ range. orgchemboulder.com

The aliphatic butyl chain will produce C-H stretching vibrations between 2960 and 2800 cm⁻¹ and CH₂ bending vibrations around 1470-1440 cm⁻¹. The C-N stretching vibration for an aliphatic amine typically appears in the 1250-1020 cm⁻¹ range. orgchemboulder.com

The trifluorophenyl group contributes strong C-F stretching absorptions, which are typically found in the 1400-1100 cm⁻¹ region. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and C=C stretching absorptions for the aromatic ring are expected in the 1600-1450 cm⁻¹ region.

Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) | Medium, Sharp |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 | Medium to Strong |

| Primary Amine (N-H) | Wagging | 910 - 665 | Strong, Broad |

| Alkyl (C-H) | Stretching | 2960 - 2800 | Strong |

| Alkyl (CH₂) | Bending (Scissoring) | ~1465 | Medium |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Medium to Weak |

| Aromatic (C=C) | Ring Stretching | 1600 - 1450 | Medium to Weak |

| Aliphatic (C-N) | Stretching | 1250 - 1020 | Medium to Weak |

Note: The exact positions of the peaks can be influenced by the molecular environment and sample phase.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is primarily determined by the trifluorophenyl chromophore. Aromatic compounds typically exhibit characteristic absorptions in the ultraviolet region.

The benzene (B151609) ring itself has absorption bands around 204 nm (π → π* transition) and 256 nm (a symmetry-forbidden transition, often called the B-band). The presence of substituents on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima.

The fluorine atoms and the alkylamine group act as substituents. The amine group (-CH₂(CH₂)₃NH₂) is an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. Typically, an amino group attached to an aromatic ring would cause a bathochromic (red) shift. However, in this molecule, the amine is separated from the ring by a butyl chain, which will significantly minimize its electronic influence on the phenyl chromophore. Therefore, the UV-Vis spectrum is expected to be very similar to that of 1,2,3-trifluorobenzene (B74907) or related compounds. The primary absorption would be due to the π → π* transitions of the trifluorinated aromatic ring.

Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent Effects |

|---|---|---|---|

| Trifluorophenyl Ring | π → π* | ~260 - 270 | Minimal shifts expected in common non-polar and polar aprotic solvents. |

Note: These are estimated values. Experimental data would need to be obtained for precise λmax determination.

Advanced Techniques for In-Situ Reaction Monitoring in Synthesis Research (e.g., ReactIR, NMR)

Modern synthetic chemistry increasingly relies on Process Analytical Technology (PAT) to monitor reactions in real-time. These techniques provide valuable kinetic and mechanistic data, enabling better control and optimization of synthetic processes.

ReactIR (In-Situ FT-IR Spectroscopy)

ReactIR is a powerful tool for monitoring the progress of a chemical reaction by tracking the concentration of reactants, intermediates, and products as a function of time. For the synthesis of this compound, which could be synthesized via the reduction of a corresponding nitrile or amide, ReactIR would be highly effective.

For example, in a synthesis involving the reduction of 4-(3,4,5-trifluorophenyl)butanenitrile, an IR probe inserted directly into the reaction vessel would monitor the disappearance of the characteristic nitrile (C≡N) stretching peak (around 2250 cm⁻¹) and the simultaneous appearance of the N-H bending (1650-1580 cm⁻¹) and stretching (3400-3250 cm⁻¹) bands of the primary amine product. This allows for precise determination of the reaction endpoint, preventing over- or under-reaction and the formation of impurities.

In-Situ NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for in-situ reaction monitoring. For a fluorinated compound like this compound, ¹⁹F NMR is particularly powerful. rsc.org The ¹⁹F nucleus is highly sensitive, and its chemical shifts are very responsive to changes in the electronic environment, providing a clear window into the reaction progress. rsc.orgscholaris.ca

During a synthesis, monitoring the ¹⁹F NMR spectrum would show the signals corresponding to the fluorine atoms on the starting material decrease over time, while new signals corresponding to the fluorines on the product molecule appear and grow. researchgate.net This is especially useful in continuous-flow synthesis setups, where benchtop NMR spectrometers can be integrated for online analysis. researchgate.net For instance, if the starting material were 1,2,3-trifluoro-5-(4-oxobutyl)benzene, the change in the electronic environment of the fluorine atoms upon conversion of the aldehyde to the amine would result in a clear shift in the ¹⁹F NMR spectrum, allowing for precise tracking of the reaction's conversion and kinetics. researchgate.net Both ¹H and ¹³C NMR can also be used to monitor the disappearance of reactant signals (e.g., an aldehyde C-H proton) and the appearance of product signals (e.g., the -CH₂-NH₂ protons). libretexts.org

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for Trifluorophenylbutan-1-amine Scaffolds

The trifluorophenylbutan-1-amine scaffold holds promise for interacting with a variety of biological targets, particularly within the central nervous system (CNS). Analogous to other substituted phenethylamines, which are known to modulate monoamine neurotransmitter systems, this scaffold could be investigated for its affinity and activity at several key receptors and transporters. wikipedia.org

Research into fluorinated phenethylamines has revealed that the degree and position of fluorine substitution can drastically alter psychoactive properties, leading to either enhanced or diminished effects. nih.govresearchgate.net This suggests that the trifluorophenyl moiety could be a key determinant in targeting specific neuronal pathways. Potential biological targets for future exploration include:

Serotonin (5-HT) Receptors: Specifically, the 5-HT2A and 5-HT2C receptor subtypes, which are common targets for psychoactive compounds. researchgate.net

Adrenergic Receptors: These receptors are involved in various physiological processes and are targeted by numerous drugs. researchgate.net

Trace Amine-Associated Receptor 1 (TAAR1): This receptor is implicated in the modulation of monoaminergic systems and is a promising target for neuropsychiatric disorders. researchgate.net

Further investigation into the structure-activity relationships (SAR) of trifluorophenylbutan-1-amine and its analogues will be crucial in identifying novel and selective ligands for these and other biological targets.

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of chiral amines, particularly those containing fluorine, is an area of active research in organic chemistry. nih.gov For 4-(3,4,5-trifluorophenyl)butan-1-amine, the development of advanced synthetic methodologies would focus on achieving high efficiency, stereoselectivity, and scalability. Key areas for development include:

Asymmetric Synthesis: The development of stereoselective methods to produce enantiomerically pure forms of this compound is of high importance, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities. Promising approaches include the use of chiral catalysts, such as Ni(II) complexes, for the asymmetric synthesis of fluorinated amino acids and their derivatives. beilstein-journals.orgnih.gov The stereospecific isomerization of chiral allylic amines is another potential route to chiral gamma-branched aliphatic amines. nih.govacs.org

Catalytic Methods: The use of transition metal catalysis could offer efficient and selective routes to the target compound and its analogues. For example, palladium-catalyzed arylation reactions have been used to synthesize γ-arylated allylic amines. nih.gov

Novel Fluorination Techniques: While the starting material in this case is already fluorinated, the development of novel and late-stage fluorination techniques is crucial for the synthesis of analogues with different fluorination patterns. nih.gov

Below is a table summarizing potential advanced synthetic strategies:

| Synthetic Strategy | Description | Potential Advantages |

| Chiral Ni(II) Complex Catalysis | Utilizes a chiral Ni(II) complex to guide the stereoselective alkylation of a glycine (B1666218) equivalent with a suitable fluorinated electrophile. beilstein-journals.orgnih.gov | High diastereoselectivity and enantiomeric purity; scalable. |

| Stereospecific Isomerization of Allylic Amines | Involves the base-catalyzed isomerization of an α-chiral allylic amine followed by a diastereoselective reduction to yield α,γ-chiral amines. nih.govacs.org | Access to non-contiguous stereocenters; broad substrate scope. |

| Asymmetric Ring-Opening of Aziridines | The nucleophilic ring-opening of chiral aziridines with a fluoride (B91410) source to produce fluoroamines. researchgate.net | Provides access to β-fluoroamines, which can be further elaborated. |

| Palladium-Catalyzed γ-Arylation | A Heck-type reaction to couple an allylic amine with an aryl halide or equivalent. nih.gov | Good regio- and stereoselectivity for the synthesis of γ-aryl amines. |

Application in Chemical Biology as Research Probes or Tools

The unique properties of fluorine make fluorinated compounds, such as this compound, valuable tools in chemical biology. researchgate.net The presence of the three fluorine atoms provides a unique spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR) studies. nih.gov

¹⁹F NMR Probes: As ¹⁹F NMR has a high sensitivity and low background signal in biological systems, this compound and its derivatives could be used as probes to study protein-ligand interactions. researchgate.netnih.gov Changes in the ¹⁹F NMR chemical shift upon binding to a target protein can provide information about the binding event and the local environment of the fluorinated moiety.

Orthogonal Systems: Perfluorinated groups can confer orthogonal behavior within biological systems, such as engineered self-assembly or improved stability. nih.gov While not a perfluorinated compound, the trifluorophenyl group can still be exploited to create molecules with unique properties for studying biological processes.

Target Identification and Validation: Radiolabeled versions of this scaffold, for example with ¹⁸F, could be synthesized for use in Positron Emission Tomography (PET) imaging to visualize the distribution of the compound and its binding to specific targets in vivo.

Design of Next-Generation Analogues with Tuned Pharmacological Profiles (in a research context)

The this compound scaffold provides a versatile platform for the design of next-generation analogues with tailored pharmacological profiles for research purposes. Strategic modifications to the core structure can be made to explore and optimize interactions with biological targets.

Aromatic Ring Substitution: Altering the fluorination pattern on the phenyl ring or introducing other substituents can modulate the electronic properties and binding interactions of the molecule. Research on fluorinated phenethylamines has shown that even subtle changes in the fluorine substitution can lead to significant differences in biological activity. nih.govresearchgate.netreddit.com

Alkyl Chain Modification: The length and rigidity of the butylamine (B146782) chain can be altered to optimize the positioning of the amine group for interaction with a target. Introducing substituents on the alkyl chain can also influence potency and selectivity. The exploration of analogues with fluorination on the alkylamine chain itself is another avenue for research. reddit.com

Amine Group Derivatization: The primary amine can be modified to a secondary or tertiary amine, or incorporated into a heterocyclic ring system, to investigate the impact on target binding and selectivity.

The design of these analogues can be guided by computational methods, such as pharmacophore modeling and molecular docking, to predict their binding affinity and selectivity for specific targets.

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

Predictive Modeling: Standard computational methods often struggle to accurately predict the physicochemical properties of fluorinated compounds. blackthorn.ai ML models can be trained on datasets of fluorinated molecules to better predict properties such as lipophilicity (logD) and pKa, which are crucial for predicting a compound's behavior in biological systems. blackthorn.ai

Generative Models for Analogue Design: Generative AI models can be used to design novel analogues of the this compound scaffold with desired properties. openreview.netresearchgate.net These models can explore a vast chemical space to identify molecules with a high predicted affinity for a specific target while maintaining drug-like properties.

Synthesis Prediction: AI tools can assist in the design of efficient synthetic routes for novel analogues by predicting chemical reactivity and suggesting optimal reaction conditions. cam.ac.uk This can significantly accelerate the synthesis and testing of new compounds.

Scaffold Hopping: AI algorithms can be used to identify novel scaffolds that mimic the key interactions of the trifluorophenylbutan-1-amine scaffold with its biological target, potentially leading to the discovery of new chemical classes with improved properties. researchgate.net

Development of Prodrug Strategies for Enhanced Research Applications (without clinical trial focus)

For research applications, particularly those involving the central nervous system, it is often necessary to improve the ability of a compound to cross the blood-brain barrier (BBB). rsc.org Prodrug strategies can be employed to transiently modify the structure of this compound to enhance its lipophilicity and facilitate its entry into the brain. nih.govmdpi.com

The primary amine group of this compound is a key handle for prodrug derivatization. At physiological pH, this group will be protonated, increasing the polarity of the molecule and hindering its passage across the BBB. Masking this amine with a lipophilic promoiety that can be cleaved in the brain would be a viable strategy. nih.gov

Potential prodrug strategies for this primary amine include:

| Prodrug Linkage | Description | Potential Advantages for Research |

| Amides/Carbamates | The primary amine is acylated or converted to a carbamate. nih.govresearchgate.net | Increased lipophilicity, reduced charge. The rate of cleavage can be tuned by altering the electronic properties of the promoiety. |

| Schiff Bases (Imines) | The amine is condensed with an aldehyde or ketone to form an imine. mdpi.com | Increases lipophilicity and lowers the pKa. Hydrolysis can release the parent amine. |

| Dihydropyridine-Pyridinium Salt System | A redox-based system where a dihydropyridine (B1217469) carrier is attached to the amine. The lipophilic dihydropyridine crosses the BBB and is then oxidized to a charged pyridinium (B92312) salt, trapping the prodrug in the brain where it can then release the active compound. nih.gov | Provides a mechanism for brain-specific accumulation of the compound. |

| Azides | The primary amine is replaced with an azide (B81097) group, which would be reduced in vivo to the amine. nih.gov | The azide is small, non-polar, and not a hydrogen bond donor. However, the efficiency of in vivo reduction can be a limitation. nih.govresearchgate.net |

These prodrug approaches would be valuable in a research context to enable the study of the central effects of this compound and its analogues, by ensuring that sufficient concentrations of the compound reach its target in the brain.

Q & A

Q. What are the established synthetic routes for 4-(3,4,5-Trifluorophenyl)butan-1-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling a trifluorophenyl precursor to a butanamine backbone. Key steps include:

- Friedel-Crafts alkylation to attach the trifluorophenyl group to a butane chain.

- Reductive amination to introduce the primary amine group.

Optimization strategies: - Use microwave irradiation to enhance reaction efficiency, as demonstrated in catalytic hydroboration of trifluorophenyl derivatives .

- Employ chiral catalysts to control stereochemistry, if applicable, based on cyclopropane derivative syntheses .

- Monitor purity via HPLC with fluorinated-phase columns to resolve byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : Detects fluorine environments, confirming trifluorophenyl substitution patterns .

- <sup>1</sup>H NMR : Identifies amine protons (δ 1.5–2.5 ppm) and butyl chain integration.

- FT-IR : Validates N-H stretching (~3300 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (expected ~211.15 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the trifluorophenyl substituent influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trifluorophenyl group reduces electron density on the benzene ring, directing nucleophilic attacks to meta/para positions. Experimental approaches:

Q. What strategies can mitigate degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer : Degradation studies reveal:

- Oxidation : Forms carboxylic acids (via butyl chain oxidation) under basic conditions. Mitigate with antioxidants like BHT .

- Hydrolysis : Amine group degradation at extremes of pH. Stabilize via buffered solutions (pH 6–8) .

- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C recommended for storage) .

Q. How does the compound interact with neurotransmitter receptors, and what in vitro assays are suitable for evaluating its binding affinity?

- Methodological Answer : Structural analogs (e.g., phenethylamine derivatives) show affinity for serotonin (5-HT) and dopamine receptors . Assay design:

- Radioligand binding assays : Use <sup>3</sup>H-labeled ligands to quantify displacement in rat brain homogenates .

- Functional assays (cAMP accumulation) : Assess G-protein-coupled receptor activation in HEK293 cells .

- Molecular docking : Model interactions with receptor active sites (e.g., 5-HT2A) using Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.